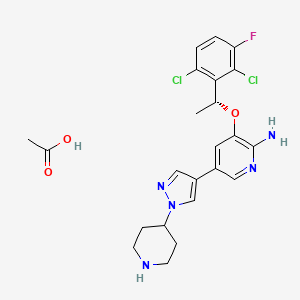

Crizotinib acetate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

877399-53-6 |

|---|---|

Molecular Formula |

C23H26Cl2FN5O3 |

Molecular Weight |

510.4 g/mol |

IUPAC Name |

acetic acid;3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine |

InChI |

InChI=1S/C21H22Cl2FN5O.C2H4O2/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15;1-2(3)4/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27);1H3,(H,3,4)/t12-;/m1./s1 |

InChI Key |

LFCVDLCLKZRGFW-UTONKHPSSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Crizotinib acetate; PF-02341066; PF 02341066; PF02341066; PF2341066; PF-2341066; PF 2341066; US brand name: Xalkori; |

Origin of Product |

United States |

Foundational & Exploratory

Crizotinib Acetate: A Technical Analysis of its Inhibitory Efficacy on c-MET and ROS1 Receptor Tyrosine Kinases

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides an in-depth technical overview of crizotinib acetate, a potent small-molecule tyrosine kinase inhibitor. It focuses on its mechanism of action and inhibitory effects against the c-MET (hepatocyte growth factor receptor) and ROS1 proto-oncogene receptor tyrosine kinases, which are critical drivers in various malignancies, most notably in specific subsets of non-small cell lung cancer (NSCLC).

Introduction

Crizotinib (PF-02341066) is an orally bioavailable, ATP-competitive small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Initially developed to target c-MET, its potent activity against anaplastic lymphoma kinase (ALK) and ROS1 led to its approval for the treatment of ALK-positive and subsequently ROS1-rearranged advanced NSCLC.[2][3][4] Chromosomal rearrangements involving the ROS1 gene and deregulation of the MET gene (through amplification or exon 14 skipping mutations) result in constitutively active kinases that drive oncogenesis.[5][6] Crizotinib functions by binding to the ATP-binding pocket of these kinases, inhibiting their phosphorylation and subsequent downstream signaling, which ultimately leads to cell cycle arrest and apoptosis in cancer cells dependent on these pathways.[2] This guide details the quantitative inhibitory profile of crizotinib, the experimental protocols used for its characterization, and the specific signaling pathways it disrupts.

Quantitative Inhibitory Profile and Pharmacokinetics

Crizotinib demonstrates potent and selective inhibition of c-MET and ROS1 kinases in both biochemical and cellular assays. Its clinical efficacy is well-documented in patient populations with tumors harboring these specific genetic alterations.

In Vitro Potency

The inhibitory activity of crizotinib is typically quantified by its half-maximal inhibitory concentration (IC50).

| Target/Cell Line | Measurement | IC50 Value | Reference |

| Biochemical Assays | |||

| c-MET | Kinase Activity | 8 nM | [7] |

| ALK | Kinase Activity | 20 nM | [7] |

| ALK/c-MET | Kinase Activity | 5 - 25 nmol/L | [8] |

| Cell-Based Assays | |||

| c-MET dependent cells | Proliferation/Phosphorylation | 5 - 20 nmol/L | [7] |

| EBC-1, H1993 (MET amp.) | Proliferation | ≤ 10 nM | [7] |

| ALK-positive ALCL cells | Proliferation/Phosphorylation | 24 - 30 nmol/L | [7] |

| MDA-MB-231 (Breast Cancer) | Proliferation | 5.16 µM | [9] |

| MCF-7 (Breast Cancer) | Proliferation | 1.5 µM | [9] |

| SK-BR-3 (Breast Cancer) | Proliferation | 3.85 µM | [9] |

Clinical Efficacy in ROS1-Rearranged NSCLC

Crizotinib has shown marked and durable responses in patients with advanced NSCLC harboring ROS1 rearrangements.

| Clinical Trial / Study | Metric | Result | Reference |

| PROFILE 1001 | Objective Response Rate (ORR) | 72% | [5][10][11] |

| Median Progression-Free Survival (PFS) | 19.3 months | [11][12] | |

| Median Overall Survival (OS) | 51.4 months | [3][11] | |

| Median Duration of Response (DoR) | 24.7 months | [3][11] | |

| METROS | Objective Response Rate (ORR) | 65% | [6] |

| Median Progression-Free Survival (PFS) | 22.8 months | [6] | |

| AcSé | Best Objective Response Rate (ORR) | 69.4% | [13] |

Clinical Efficacy in MET-Deregulated NSCLC

The clinical activity of crizotinib is also observed in patients with MET amplification or MET exon 14 skipping mutations, though response rates vary.

| Clinical Trial / Study | Patient Cohort | Metric | Result | Reference |

| PROFILE 1001 | MET Exon 14 Mutation | ORR | 32% | [3] |

| Median PFS | 7.3 months | [3] | ||

| METROS | MET Deregulated (Amp or Mut) | ORR | 27% | [6] |

| Median PFS | 4.4 months | [6] | ||

| AcSé | MET ≥6 Copies | Best ORR | 32% | [13] |

| AcSé | MET Mutation | Best ORR | 36% | [13] |

| Median PFS | 2.4 months | [3] |

Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | ~43% | [14][15] |

| Time to Peak Concentration (Tmax) | 4 to 6 hours | [14][16] |

| Plasma Terminal Half-life | 42 hours | [14][17] |

| Plasma Protein Binding | 91% | [17] |

| Metabolism | Primarily via CYP3A4/5 | [14][18] |

| Excretion | Feces (~63%), Urine (~22%) | [14][19] |

| Recommended Dose | 250 mg twice daily | [14][20] |

Signaling Pathway Inhibition

Crizotinib exerts its anti-tumor effects by directly inhibiting the kinase activity of c-MET and ROS1, thereby blocking downstream signaling cascades essential for tumor cell proliferation, survival, and invasion.

c-MET Signaling Pathway

The c-MET receptor is activated by its ligand, hepatocyte growth factor (HGF).[21] This leads to receptor dimerization, autophosphorylation, and the recruitment of downstream signaling molecules, activating pathways such as PI3K/AKT, RAS/MAPK, and STAT3. Crizotinib competitively binds to the ATP-binding site of the c-MET kinase domain, preventing its phosphorylation and blocking these downstream signals.[21]

ROS1 Signaling Pathway

In cancer, chromosomal rearrangements create fusion genes (e.g., CD74-ROS1) that result in ligand-independent dimerization and constitutive activation of the ROS1 kinase domain.[5] This drives downstream signaling through pathways homologous to those activated by c-MET and ALK, including the PI3K/AKT, MAPK, and STAT3 pathways.[17] Crizotinib inhibits the constitutively active ROS1 fusion kinase, shutting down these oncogenic signals.

Experimental Protocols and Methodologies

The characterization of crizotinib's inhibitory effects on c-MET and ROS1 involves a standardized workflow, from initial biochemical assays to cellular and in vivo models.

References

- 1. Crizotinib, a small-molecule dual inhibitor of the c-Met and ALK receptor tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. Testing for ROS1 in non-small cell lung cancer: a review with recommendations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crizotinib in ROS1-Rearranged Non–Small-Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]

- 8. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crizotinib inhibition of ROS1-positive tumours in advanced non-small-cell lung cancer: a Canadian perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Crizotinib in c-MET- or ROS1-positive NSCLC: results of the AcSé phase II trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. cancernetwork.com [cancernetwork.com]

- 15. Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. go.drugbank.com [go.drugbank.com]

- 18. Pharmacokinetics of crizotinib in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. ClinicalTrials.gov [clinicaltrials.gov]

- 21. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Probing the Potency of Crizotinib Acetate: An In-Depth Technical Guide to In Vitro Kinase Assays

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro kinase assays utilized to determine the potency of Crizotinib acetate, a pivotal tyrosine kinase inhibitor in targeted cancer therapy. We will delve into the detailed experimental protocols, present quantitative data on its inhibitory activity, and visualize the complex signaling pathways it modulates.

Introduction: Crizotinib Acetate - A Multi-Targeted Kinase Inhibitor

Crizotinib is a potent, orally available, ATP-competitive small-molecule inhibitor targeting several receptor tyrosine kinases (RTKs).[1] Its primary targets include Anaplastic Lymphoma Kinase (ALK), Mesenchymal-Epithelial Transition factor (c-MET or HGFR), and ROS1.[2][3][4] Aberrant activation of these kinases through genetic alterations such as gene rearrangements, amplifications, or mutations is a key driver in the pathogenesis of various cancers, most notably non-small cell lung cancer (NSCLC).[2][5] Crizotinib functions by binding to the ATP-binding pocket of these kinases, thereby preventing phosphorylation and the subsequent activation of downstream signaling pathways crucial for cell growth, proliferation, and survival.[2][6] In vitro kinase assays are indispensable tools for quantifying the potency and selectivity of Crizotinib, providing critical data for its preclinical and clinical development.

Quantitative Potency of Crizotinib Acetate

The inhibitory activity of Crizotinib is typically quantified by its half-maximal inhibitory concentration (IC50), representing the concentration of the drug required to inhibit 50% of the target kinase's activity. The following table summarizes the reported IC50 values for Crizotinib against its primary targets and a selection of other kinases, as determined by various in vitro assays.

| Kinase Target | Assay Type | IC50 (nM) | Reference |

| ALK | Biochemical Assay | 20 | [7] |

| ALK | Cell-based Assay (NPM-ALK phosphorylation) | 24 | [6][8] |

| c-MET | Biochemical Assay | 8 | [7] |

| c-MET | Cell-based Assay (c-MET phosphorylation) | 11 | [6] |

| ROS1 | Not Specified | Potent Inhibitor | [4][6] |

Note: IC50 values can vary depending on the specific assay conditions, including ATP concentration and the substrate used.

Experimental Protocols: In Vitro Kinase Assays

A variety of in vitro assay formats can be employed to determine the potency of Crizotinib. These include biochemical assays using purified recombinant kinases and cell-based assays that measure the inhibition of kinase phosphorylation within a cellular context. Below are detailed methodologies for commonly used assays.

LanthaScreen™ Eu Kinase Binding Assay (Biochemical)

This assay measures the binding and displacement of a fluorescently labeled ATP-competitive tracer from the kinase of interest.

Materials:

-

Recombinant human ALK, c-MET, or ROS1 kinase

-

LanthaScreen™ Eu-anti-Tag Antibody

-

Kinase Tracer

-

Kinase Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Crizotinib acetate stock solution (in DMSO)

-

384-well assay plates

-

Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

Procedure:

-

Compound Preparation: Prepare a serial dilution of Crizotinib acetate in DMSO. Further dilute in kinase buffer to achieve the desired final concentrations.

-

Kinase/Antibody Mixture: Prepare a solution containing the kinase and the Eu-anti-Tag antibody in kinase buffer at 2x the final desired concentration.

-

Tracer Solution: Prepare a solution of the kinase tracer in kinase buffer at 2x the final desired concentration.

-

Assay Assembly:

-

Add 5 µL of the serially diluted Crizotinib or DMSO (vehicle control) to the assay plate wells.

-

Add 5 µL of the kinase/antibody mixture to each well.

-

Add 10 µL of the tracer solution to initiate the reaction.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

-

Detection: Read the plate on a TR-FRET-compatible plate reader. The emission ratio of the acceptor (tracer) to the donor (Europium) is calculated.

-

Data Analysis: Plot the emission ratio against the logarithm of the Crizotinib concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Phospho-Kinase Array (Cell-based)

This assay allows for the semi-quantitative detection of the phosphorylation status of multiple kinases simultaneously in cell lysates.

Materials:

-

Cancer cell line expressing the target kinase (e.g., H3122 for EML4-ALK)

-

Cell culture medium and supplements

-

Crizotinib acetate

-

Cell lysis buffer

-

Protein concentration assay kit (e.g., BCA)

-

Phospho-kinase array kit (containing membranes spotted with capture antibodies for various phosphorylated kinases)

-

Detection antibody cocktail

-

Streptavidin-HRP and chemiluminescent substrate

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment:

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of Crizotinib acetate or DMSO for a specified period (e.g., 2-6 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with cold PBS and lyse them using the provided lysis buffer.

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of each lysate.

-

-

Array Incubation:

-

Block the phospho-kinase array membranes.

-

Incubate the membranes with equal amounts of protein lysate overnight at 4°C.

-

-

Detection:

-

Wash the membranes to remove unbound proteins.

-

Incubate with the detection antibody cocktail.

-

Wash and then incubate with Streptavidin-HRP.

-

Add the chemiluminescent substrate and capture the signal using an imaging system.

-

-

Data Analysis: Quantify the spot intensities using image analysis software. Compare the phosphorylation levels of target kinases in Crizotinib-treated samples to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by Crizotinib and a typical experimental workflow for its in vitro characterization.

Caption: Workflow for determining Crizotinib's IC50 using a TR-FRET kinase assay.

Caption: Crizotinib blocks key downstream pathways by inhibiting ALK, c-MET, and ROS1.

Caption: The logical cascade from Crizotinib binding to the inhibition of tumor growth.

Conclusion

In vitro kinase assays are fundamental to the characterization of targeted therapies like Crizotinib acetate. The methodologies outlined in this guide provide a robust framework for determining its potency and selectivity against key oncogenic drivers. The quantitative data and pathway visualizations further underscore the molecular basis of its therapeutic efficacy. This comprehensive understanding is crucial for ongoing research and the development of next-generation kinase inhibitors.

References

- 1. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Drug: Crizotinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]

- 4. Frontiers | Efficacy of crizotinib retreatment after crizotinib-related interstitial lung disease in a patient with ROS1-rearranged advanced lung adenocarcinoma: A case report and potential crizotinib retreatment strategy [frontiersin.org]

- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]

- 8. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Structural biology of Crizotinib acetate binding to ALK kinase domain

An In-Depth Technical Guide to the Structural Biology of Crizotinib Binding to the ALK Kinase Domain

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural and molecular interactions governing the binding of Crizotinib to the Anaplastic Lymphoma Kinase (ALK) domain. Crizotinib, a first-generation tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of ALK-positive non-small-cell lung cancer (NSCLC). Understanding the precise mechanism of its binding, the downstream signaling consequences, and the structural basis of acquired resistance is critical for the development of next-generation inhibitors. This document details the crystallographic evidence, presents quantitative binding data, outlines relevant experimental protocols, and visualizes the associated biological pathways and workflows.

Introduction to ALK and Crizotinib

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that plays a crucial role in the development of the nervous system.[1] In certain cancers, chromosomal rearrangements lead to the formation of oncogenic fusion proteins, with the most common in NSCLC being EML4-ALK.[1][2] These fusion events cause ligand-independent dimerization and constitutive activation of the ALK kinase domain, driving uncontrolled cell proliferation and survival through various downstream signaling pathways.[2][3]

Crizotinib is a potent, orally available, ATP-competitive small-molecule inhibitor of ALK, as well as c-MET and ROS1 receptor tyrosine kinases.[1][3][4] It was the first ALK inhibitor approved by the U.S. Food and Drug Administration (FDA) for the treatment of ALK-rearranged NSCLC, demonstrating rapid and durable responses in patients.[3][5]

Structural Basis of Crizotinib Binding to the ALK Kinase Domain

The definitive structural basis for Crizotinib's interaction with the ALK kinase domain is provided by co-crystal structures, most notably PDB entry 2XP2, which details the complex at a resolution of 1.90 Å.[6][7] Crizotinib binds to the ATP-binding pocket of ALK in its non-phosphorylated, autoinhibitory conformation.[7][8]

Key Molecular Interactions:

-

Hinge Region Binding: Crizotinib acts as a Type I ATP-competitive inhibitor.[1][9] Its aminopyridine core forms two critical hydrogen bonds with the backbone of the hinge region residues: one with the nitrogen of Met1199 and another with the carbonyl oxygen of Glu1197.[8] This interaction is canonical for many kinase inhibitors and anchors the molecule in the active site.

-

Hydrophobic Interactions: The (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy] moiety of Crizotinib extends into a deep hydrophobic pocket. The dichlorofluorophenyl group is buried deep within this pocket, making extensive van der Waals contacts.

-

Gatekeeper Residue Contact: The "gatekeeper" residue, Leucine 1196 (L1196), is situated at the entrance of the hydrophobic pocket. Crizotinib's (R)-methyl group and exocyclic amino group make direct contact with L1196, highlighting the importance of this residue for inhibitor binding.[8][10]

-

Solvent Front Interactions: The piperidine ring of Crizotinib extends towards the solvent-exposed region of the ATP-binding site, providing an opportunity for further chemical modification to improve properties like selectivity and potency.

The crystal structure reveals that Crizotinib stabilizes a specific inactive conformation of the kinase, preventing the conformational changes required for ATP binding and catalysis.

Quantitative Binding and Activity Data

The efficacy of Crizotinib has been quantified through various biochemical and cell-based assays. The following tables summarize key inhibitory concentrations (IC50) against wild-type ALK and clinically relevant resistant mutants. It is important to note that absolute values can vary depending on the specific assay conditions, cell lines, and methodologies used.

| Target | Assay Type | IC50 Value | Reference |

| Wild-Type ALK | Cell-based Phosphorylation | 80 nM | [8] |

| Wild-Type ALK | Kinase Inhibition | 5-25 nM | [4] |

| Wild-Type ALK (H2228 cells) | Cytotoxicity | 2.8 µM | [11] |

| L1196M Mutant | Cell-based Phosphorylation | 67-825 fold increase vs WT | [8] |

| G1269A Mutant | Cell-based Phosphorylation | Potency decrease noted | [8] |

| G1202R Mutant | Cell-based Phosphorylation | Potency decrease noted | [8] |

ALK Signaling and Inhibition by Crizotinib

Constitutive activation of ALK fusion proteins triggers a cascade of downstream signaling pathways essential for tumor cell growth, proliferation, and survival. Crizotinib binding blocks the initial phosphorylation event, effectively shutting down these pathways.

Key Downstream Pathways:

-

PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, metabolism, and survival.[12][13]

-

RAS/MEK/ERK (MAPK) Pathway: This pathway is critical for cell proliferation and differentiation.[12][13]

-

JAK/STAT Pathway: This pathway is involved in cell survival, proliferation, and immune response regulation.[13]

By inhibiting ALK, Crizotinib prevents the phosphorylation and activation of these key signaling nodes.[14]

References

- 1. What is the mechanism of Crizotinib? [synapse.patsnap.com]

- 2. Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crizotinib and testing for ALK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. rcsb.org [rcsb.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Crizotinib Acetate in Preclinical Models: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of crizotinib acetate, a pivotal tyrosine kinase inhibitor. The following sections detail its mechanism of action, summarize key quantitative data from various preclinical models, and provide in-depth experimental protocols for foundational research in this area.

Introduction and Mechanism of Action

Crizotinib is a potent, orally bioavailable small-molecule inhibitor of receptor tyrosine kinases (RTKs), primarily targeting anaplastic lymphoma kinase (ALK), mesenchymal-epithelial transition factor (MET), and ROS1.[1][2][3][4][5] In many cancers, chromosomal rearrangements lead to the creation of fusion proteins involving these kinases (e.g., EML4-ALK), resulting in their constitutive activation and subsequent downstream signaling that drives cell proliferation and survival.[6]

Crizotinib exerts its therapeutic effect by competitively binding to the ATP-binding pocket of these kinases, thereby inhibiting their phosphorylation and blocking the activation of key downstream signaling pathways.[1] The primary pathways affected are the PI3K/Akt, MAPK/ERK, and JAK/STAT pathways, which are crucial for cell cycle progression, survival, and proliferation.[7][8][9][10]

Pharmacodynamics of Crizotinib in Preclinical Models

The pharmacodynamic effects of crizotinib have been extensively evaluated in a range of preclinical models, including various cancer cell lines and in vivo tumor xenografts.

In Vitro Potency

Crizotinib has demonstrated potent and selective inhibitory activity against cancer cell lines driven by ALK, MET, and ROS1 alterations. The half-maximal inhibitory concentration (IC50) values vary depending on the specific genetic alteration and the cell line.

| Cell Line | Cancer Type | Target | IC50 (nM) |

| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | ~20-50 |

| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | ~24 |

| SU-DHL-1 | Anaplastic Large Cell Lymphoma | NPM-ALK | ~30 |

| H1993 | Non-Small Cell Lung Cancer | MET amplification | ~10-20 |

| Various | ALK-rearranged lymphoma | ALK | ~50[2] |

| Various | c-Met/HGFR wild type | c-Met/HGFR | ~11[4] |

In Vivo Efficacy

In vivo studies using tumor xenograft models in immunocompromised mice have consistently demonstrated the anti-tumor efficacy of crizotinib.

| Xenograft Model | Cancer Type | Key Findings |

| H3122 | Non-Small Cell Lung Cancer | Significant tumor regression.[2] EC50 for ALK phosphorylation inhibition was 233 ng/mL, and for tumor growth inhibition was 255 ng/mL.[3] |

| Karpas-299 | Anaplastic Large Cell Lymphoma | EC50 for ALK phosphorylation inhibition was 666 ng/mL, and for tumor growth inhibition was 875 ng/mL.[3] |

| ALCL murine models | Anaplastic Large Cell Lymphoma | At 100 mg/kg/day, complete tumor regression was observed within 15 days.[4] |

| PANC-1 | Pancreatic Cancer | At 50 mg/kg/day, significant suppression of tumor volume was observed. |

| NCI-H460 | Non-Small Cell Lung Cancer | At 7.5 and 15 mg/kg, significant reductions in tumor volume and weight were observed.[11] |

Pharmacokinetics of Crizotinib in Preclinical Models

The pharmacokinetic profile of crizotinib has been characterized in several preclinical species, providing essential information for dose selection and translation to clinical studies. Crizotinib is orally bioavailable, with its absorption and disposition influenced by factors such as formulation and co-administration with food.[2][12][13]

| Species | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Oral Bioavailability (%) |

| Mouse | 10 mg/kg (oral) | ~18 µg/mL | 0.5 h | - | 2.94 h | 50%[14] |

| Rat | 10 mg/kg (oral) | - | ~4 h | - | 43-51 h | - |

| Dog | - | - | - | - | - | - |

| Human (for reference) | 250 mg (single dose) | - | 4-6 h | - | 42 h | 43%[2][12][15] |

Metabolism and Excretion: In rats and dogs, crizotinib is primarily eliminated through the feces.[16] The major metabolic pathways involve oxidation of the piperidine ring.[16] In plasma, unchanged crizotinib is the predominant component.[16]

Experimental Protocols

In Vivo Tumor Xenograft Efficacy Study

This protocol outlines a general procedure for assessing the in vivo efficacy of crizotinib in a subcutaneous tumor xenograft model.

1. Cell Culture and Implantation:

-

Culture human cancer cells (e.g., H3122 NSCLC cells) in appropriate media and conditions.

-

Harvest cells during the exponential growth phase and resuspend in a suitable medium (e.g., a mixture of media and Matrigel).

-

Subcutaneously inject the cell suspension (typically 1-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).

2. Tumor Growth Monitoring and Treatment Initiation:

-

Monitor tumor growth regularly by measuring tumor dimensions with calipers.

-

Calculate tumor volume using the formula: (Length x Width²) / 2.

-

Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.

3. Drug Formulation and Administration:

-

Prepare the crizotinib formulation for oral administration (e.g., suspension in a vehicle like 0.5% methylcellulose).

-

Administer crizotinib orally (e.g., by gavage) at the desired dose and schedule (e.g., once or twice daily). The control group receives the vehicle only.

4. Efficacy Assessment:

-

Continue to monitor tumor volume and body weight of the animals throughout the study.

-

At the end of the study, euthanize the animals and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic biomarker analysis).

In Vitro Cell Proliferation (MTT) Assay

This protocol describes a common method for evaluating the effect of crizotinib on cancer cell proliferation in vitro.[4][17]

1. Cell Seeding:

-

Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Compound Treatment:

-

Prepare serial dilutions of crizotinib in culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of crizotinib. Include a vehicle control (e.g., DMSO).

3. Incubation:

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.

4. MTT Addition and Formazan Solubilization:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Live cells with active metabolism will convert MTT into purple formazan crystals.[4]

-

Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

5. Absorbance Reading and Data Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of crizotinib.

Signaling Pathway and Experimental Workflow Visualizations

Crizotinib Mechanism of Action on ALK/MET/ROS1 Signaling

Caption: Crizotinib inhibits ALK/MET/ROS1, blocking downstream signaling pathways.

In Vivo Xenograft Study Workflow

Caption: Workflow for a preclinical in vivo xenograft study of crizotinib.

In Vitro Cell Proliferation Assay Workflow

References

- 1. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchhub.com [researchhub.com]

- 5. Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children’s Oncology Group phase 1 consortium study (ADVL1212) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Targeting the PI3K/AKT/mTOR and RAF/MEK/ERK pathways for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Targeting the MAPK/ERK and PI3K/AKT Signaling Pathways Affects NRF2, Trx and GSH Antioxidant Systems in Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Evaluation of crizotinib absolute bioavailability, the bioequivalence of three oral formulations, and the effect of food on crizotinib pharmacokinetics in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics of crizotinib in NSCLC patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Preclinical pharmacokinetic evaluation to facilitate repurposing of tyrosine kinase inhibitors nilotinib and imatinib as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. Co-delivery of sorafenib and crizotinib encapsulated with polymeric nanoparticles for the treatment of in vivo lung cancer animal model - PMC [pmc.ncbi.nlm.nih.gov]

- 17. texaschildrens.org [texaschildrens.org]

Crizotinib Acetate: A Technical Guide to its Application as a Chemical Probe for ALK Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib, a potent ATP-competitive small-molecule inhibitor of Anaplastic Lymphoma Kinase (ALK), has emerged as a critical tool for dissecting the intricate signaling networks governed by this receptor tyrosine kinase. This technical guide provides an in-depth overview of crizotinib acetate's use as a chemical probe to investigate ALK-driven cellular processes. We present key quantitative data on its inhibitory activity, detailed protocols for essential in vitro experiments, and visual representations of the ALK signaling cascade and experimental workflows to facilitate robust study design and execution.

Introduction to Crizotinib as a Chemical Probe

Crizotinib was initially developed as a multi-targeted kinase inhibitor with potent activity against c-MET and ALK. Its high selectivity and efficacy in ALK-positive non-small cell lung cancer (NSCLC) have led to its approval as a therapeutic agent. Beyond its clinical applications, crizotinib serves as an invaluable chemical probe for researchers investigating the physiological and pathological roles of ALK signaling. Its ability to specifically inhibit ALK phosphorylation allows for the precise interrogation of downstream signaling pathways and the elucidation of ALK's contribution to cell proliferation, survival, and oncogenesis.[1][2]

Quantitative Analysis of Crizotinib's Inhibitory Profile

The efficacy and selectivity of a chemical probe are defined by its inhibitory constants. Crizotinib exhibits potent, nanomolar-range inhibition of ALK and its oncogenic fusion proteins, such as EML4-ALK.[3] Its activity against a panel of other kinases has also been characterized, providing a clear understanding of its selectivity profile.

| Target Kinase | IC50 (nM) | Ki (nM) | Cell Line (for cell-based IC50) | Reference |

| ALK | 5-25 | - | - | [3] |

| NPM-ALK | 24 | - | Karpas 299, SU-DHL-1 | [4] |

| c-MET | 5-20 | - | - | [5] |

| ROS1 | - | 0.02 | - | [6] |

| LRRK2 | 1000 | 8000 | - | [1] |

Table 1: In vitro inhibitory activity of Crizotinib against various kinases. IC50 (half-maximal inhibitory concentration) and Ki (inhibitor constant) values are presented from biochemical and cell-based assays.

| Cell Line | Cancer Type | ALK Status | Crizotinib IC50 (µM) | Reference |

| NCI-H929 | Multiple Myeloma | Not specified | 0.53 ± 0.04 | [7] |

| JJN3 | Multiple Myeloma | Not specified | 3.01 ± 0.39 | [7] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Not specified | 0.43 ± 0.07 | [7] |

| CEM/ADR5000 | Acute Lymphoblastic Leukemia | Not specified | 29.15 ± 2.59 | [7] |

| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | 0.10 (without HGF) | [8] |

| H2228 | Non-Small Cell Lung Cancer | EML4-ALK | 0.48 (without HGF) | [8] |

| MKN45 | Gastric Cancer | MET amplified | <0.2 | [9] |

Table 2: Cellular growth inhibition (IC50) of Crizotinib in various cancer cell lines. Values represent the concentration of crizotinib required to inhibit cell growth by 50%.

ALK Signaling Pathways and Crizotinib's Mechanism of Action

Oncogenic ALK fusion proteins, such as EML4-ALK, lead to constitutive activation of the ALK kinase domain, driving downstream signaling pathways critical for cancer cell survival and proliferation.[2] Crizotinib exerts its inhibitory effect by competing with ATP for binding to the kinase domain of ALK, thereby preventing autophosphorylation and the subsequent activation of downstream signaling cascades.[1]

The primary signaling pathways downstream of ALK include:

-

PI3K/AKT Pathway: Promotes cell survival and inhibits apoptosis.

-

RAS/MAPK/ERK Pathway: Drives cell proliferation and growth.

-

JAK/STAT Pathway: Involved in cell survival and proliferation.[2]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to characterize the effects of crizotinib on ALK signaling.

Western Blot Analysis of ALK Phosphorylation

This protocol is for assessing the inhibition of ALK phosphorylation in cancer cells treated with crizotinib.

Materials:

-

ALK-positive cancer cell line (e.g., H3122, H2228)

-

Crizotinib acetate

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-ALK (e.g., Tyr1604), anti-total ALK, anti-phospho-AKT, anti-total-AKT, anti-phospho-ERK, anti-total-ERK, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

Procedure:

-

Cell Culture and Treatment: Seed ALK-positive cells in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of crizotinib (e.g., 0, 50, 100, 200 nM) for a specified time (e.g., 2-4 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

-

Separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Add ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

In Vitro ALK Kinase Assay

This biochemical assay measures the direct inhibitory effect of crizotinib on ALK kinase activity.

Materials:

-

Recombinant ALK kinase domain

-

Kinase buffer

-

ATP

-

A specific peptide substrate for ALK

-

Crizotinib acetate

-

A detection method to quantify substrate phosphorylation (e.g., ADP-Glo™ Kinase Assay)

Procedure:

-

Reaction Setup: In a 96-well plate, combine the recombinant ALK kinase, kinase buffer, and varying concentrations of crizotinib.

-

Initiate Reaction: Add the peptide substrate and ATP to start the kinase reaction.

-

Incubation: Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method.

-

Data Analysis: Calculate the percentage of kinase inhibition for each crizotinib concentration and determine the IC50 value.

Cell Viability (MTS) Assay

This assay determines the effect of crizotinib on the metabolic activity and proliferation of ALK-positive cancer cells.

Materials:

-

ALK-positive cancer cell line

-

96-well plates

-

Crizotinib acetate

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.[7]

-

Treatment: Treat the cells with a range of crizotinib concentrations for 48-72 hours.

-

MTS Addition: Add 20 µL of MTS reagent to each well.

-

Incubation: Incubate the plate for 1-4 hours at 37°C.[10]

-

Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay quantifies the induction of apoptosis in cells treated with crizotinib.

Materials:

-

ALK-positive cancer cell line

-

Crizotinib acetate

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cells with crizotinib at the desired concentrations and for the appropriate duration to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells.

-

Staining:

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[11]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Annexin V-positive/PI-negative cells are in early apoptosis.

-

Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Experimental and Logical Workflow Visualization

Effective utilization of crizotinib as a chemical probe involves a systematic workflow from initial characterization to in-depth cellular studies.

Conclusion

Crizotinib acetate is a powerful and selective chemical probe for the investigation of ALK signaling pathways. Its well-characterized inhibitory profile, coupled with established experimental protocols, enables researchers to dissect the complex roles of ALK in both normal physiology and disease. The data and methodologies presented in this guide are intended to serve as a comprehensive resource for the scientific community, facilitating further discoveries in the field of ALK-driven biology and the development of novel therapeutic strategies.

References

- 1. Structural binding site comparisons reveal Crizotinib as a novel LRRK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cancernetwork.com [cancernetwork.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Repurposing of the ALK Inhibitor Crizotinib for Acute Leukemia and Multiple Myeloma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Immunoassays for the quantification of ALK and phosphorylated ALK support the evaluation of on‐target ALK inhibitors in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. bosterbio.com [bosterbio.com]

The Dawn of a Targeted Era: An In-depth Technical Guide to the Early-Stage Development and Clinical Trials of Crizotinib

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pivotal early-stage development and landmark clinical trials of crizotinib, a first-in-class anaplastic lymphoma kinase (ALK) inhibitor. Crizotinib's journey from a multi-targeted kinase inhibitor to a paradigm-shifting therapy for specific molecular subsets of non-small cell lung cancer (NSCLC) represents a cornerstone in the era of personalized oncology. This document delves into the preclinical evidence, detailed clinical trial methodologies, and quantitative outcomes that established crizotinib as a standard of care.

Preclinical Development: Unveiling the Therapeutic Potential

Crizotinib was initially developed as an inhibitor of the mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinase.[1] Serendipitously, it was discovered to be a potent inhibitor of ALK and ROS1 tyrosine kinases.[1]

Kinase Inhibition Profile

Crizotinib is an ATP-competitive small-molecule inhibitor that targets the kinase domains of ALK, ROS1, and c-MET.[2] Preclinical studies established its high affinity and inhibitory activity against these targets.

Table 1: Crizotinib In Vitro Kinase Inhibitory Activity

| Target Kinase | Cell Line | IC50 (nM) |

| ALK | Various | ~20-50 |

| ROS1 | Ba/F3 cells expressing CD74-ROS1 | Data from three replicates show potent inhibition |

| c-MET | Various | Potent Inhibition |

IC50 (Half maximal inhibitory concentration) values represent the concentration of a drug that is required for 50% inhibition in vitro.

Experimental Protocols: In Vitro Kinase Assays

Cell-Based Autophosphorylation Assays: To determine the inhibitory activity of crizotinib on ALK, ROS1, and c-MET, cell-based assays were utilized. The general protocol involved:

-

Cell Culture: Human tumor cell lines expressing the target kinase (e.g., H3122 NSCLC cell line with EML4-ALK variant 1) were cultured under standard conditions.[3]

-

Compound Treatment: Cells were treated with varying concentrations of crizotinib for a specified duration.

-

Lysis and Protein Quantification: Cells were lysed, and total protein concentrations were determined.

-

Immunoblotting: Equal amounts of protein were subjected to sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.

-

Antibody Incubation: Membranes were incubated with primary antibodies specific for the phosphorylated form of the target kinase and total kinase protein.

-

Detection: Following incubation with a secondary antibody, the protein bands were visualized, and the intensity was quantified to determine the extent of inhibition of autophosphorylation.

In Vivo Antitumor Activity

Crizotinib demonstrated significant antitumor activity in preclinical xenograft models of human cancers harboring ALK or ROS1 rearrangements.

Table 2: Crizotinib In Vivo Efficacy in Xenograft Models

| Xenograft Model | Cancer Type | Molecular Alteration | Treatment | Outcome |

| H3122 | Non-Small Cell Lung Cancer | EML4-ALK | Crizotinib | Significant tumor regression[3] |

| Karpas 299 | Anaplastic Large Cell Lymphoma | NPM-ALK | Crizotinib | Significant antitumor effect[4] |

| SKOv3-DIRAS3 | Ovarian Cancer | DIRAS3 expression | Crizotinib (20 mg/kg daily) | Significantly decreased tumor burden and prolonged survival[5] |

Experimental Protocols: Xenograft Studies

General Xenograft Protocol:

-

Cell Implantation: Human cancer cells (e.g., 5.5 x 10⁶ SKOv3-DIRAS3 cells) were subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).[5]

-

Tumor Growth: Tumors were allowed to establish to a predetermined size.

-

Treatment Administration: Mice were randomized to receive vehicle control or crizotinib orally at a specified dose and schedule (e.g., 20 mg/kg daily, 5 days a week for 6 weeks).[5]

-

Tumor Measurement: Tumor volume was measured regularly using calipers.

-

Endpoint Analysis: At the end of the study, tumors were excised and weighed. In some studies, survival was monitored as a primary endpoint.[5]

Clinical Development: The PROFILE Trials

The clinical development of crizotinib was expedited through a series of pivotal trials known as the PROFILE studies. These trials were instrumental in defining the patient population that would derive the most benefit and in securing regulatory approval.

Mechanism of Action of Crizotinib

The following diagram illustrates the mechanism by which crizotinib inhibits the constitutively active ALK fusion protein, thereby blocking downstream signaling pathways involved in cell proliferation and survival.

Phase 1: PROFILE 1001

The PROFILE 1001 trial was a phase 1, multicenter, dose-escalation study that established the safety, recommended phase 2 dose (RP2D), and preliminary efficacy of crizotinib in patients with advanced solid tumors.[6] A key expansion cohort focused on patients with ALK-rearranged NSCLC.

Table 3: Key Outcomes of PROFILE 1001 in ALK-Positive NSCLC

| Parameter | Value |

| Patient Population | |

| Number of Patients | 143 |

| Median Age (years) | 52 |

| ECOG Performance Status 0-1 | 97% |

| Efficacy | |

| Objective Response Rate (ORR) | 61% |

| Median Duration of Response (months) | 48.1 |

| Median Progression-Free Survival (PFS) (months) | 9.7[3] |

| Safety (Most Common Treatment-Related Adverse Events) | |

| Vision disorder | 58% |

| Nausea | 55% |

| Diarrhea | 53% |

| Vomiting | 51% |

| Edema | 40% |

Experimental Protocol: PROFILE 1001

-

Study Design: Phase 1, open-label, multicenter, dose-escalation and expansion cohort study.

-

Inclusion Criteria: Patients with advanced solid tumors, with the expansion cohort enrolling patients with ALK-rearranged NSCLC confirmed by fluorescence in situ hybridization (FISH). Patients were required to have an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1.[7]

-

Exclusion Criteria: Standard exclusion criteria for phase 1 trials.

-

Dosing: Crizotinib was administered orally, with the RP2D determined to be 250 mg twice daily.[6]

-

Endpoints: The primary endpoints were safety and determination of the maximum tolerated dose and RP2D. Secondary endpoints included ORR, duration of response, and PFS.

This trial also had an expansion cohort for patients with ROS1-rearranged NSCLC.

Table 4: Key Outcomes of PROFILE 1001 in ROS1-Positive NSCLC

| Parameter | Value |

| Patient Population | |

| Number of Patients | 53[8] |

| Efficacy | |

| Objective Response Rate (ORR) | 72%[8] |

| Median Duration of Response (months) | 24.7[8] |

| Median Progression-Free Survival (PFS) (months) | 19.3[8] |

| Median Overall Survival (OS) (months) | 51.4[8] |

Phase 2: PROFILE 1005

PROFILE 1005 was a large, single-arm, open-label phase 2 study designed to further evaluate the efficacy and safety of crizotinib in previously treated patients with ALK-positive NSCLC.[9]

Table 5: Key Outcomes of PROFILE 1005

| Parameter | Value |

| Patient Population | |

| Number of Patients | 1066[1] |

| Median Age (years) | 53 |

| ECOG Performance Status 0-1 | 83% |

| Previous Chemotherapy Regimens (≥2) | 85% |

| Efficacy (Investigator Assessed) | |

| Objective Response Rate (ORR) | 54% (centrally tested)[9] |

| Disease Control Rate (DCR) at 12 weeks | 85% |

| Median Duration of Response (weeks) | 43 |

| Median Progression-Free Survival (PFS) (months) | 8.5 |

| Safety (Most Common Treatment-Related Adverse Events) | |

| Vision disorder | 58%[9] |

| Nausea | 51%[9] |

| Diarrhea | 47%[9] |

| Vomiting | 47%[9] |

Experimental Protocol: PROFILE 1005

-

Study Design: Phase 2, single-arm, multicenter, open-label study.[9]

-

Inclusion Criteria: Patients with locally advanced or metastatic ALK-positive NSCLC who had progressed after at least one prior chemotherapy regimen. ALK status was determined by a central laboratory.[9]

-

Dosing: Crizotinib 250 mg orally twice daily in 3-week cycles.[9]

-

Endpoints: The co-primary endpoints were ORR and safety. Secondary endpoints included DCR, duration of response, PFS, and patient-reported outcomes.[1]

Phase 3: PROFILE 1007

PROFILE 1007 was a randomized, open-label, phase 3 trial that compared the efficacy and safety of crizotinib with standard-of-care chemotherapy (pemetrexed or docetaxel) in previously treated patients with ALK-positive NSCLC.[10]

Table 6: Key Outcomes of PROFILE 1007

| Parameter | Crizotinib (n=172) | Chemotherapy (n=171) |

| Patient Population | ||

| Median Age (years) | 50 | 52 |

| ECOG Performance Status 0-1 | 91% | 90% |

| Efficacy | ||

| Median Progression-Free Survival (PFS) (months) | 7.7 | 3.0 |

| Objective Response Rate (ORR) | 65% | 20% |

| Safety (Most Common All-Causality Adverse Events) | ||

| Diarrhea | 60% | 16% (Pemetrexed), 21% (Docetaxel) |

| Vision disorder | 60% | 2% (Pemetrexed), 0% (Docetaxel) |

| Nausea | 55% | 38% (Pemetrexed), 36% (Docetaxel) |

Experimental Protocol: PROFILE 1007

-

Study Design: Phase 3, randomized, open-label, two-arm study.[11]

-

Inclusion Criteria: Patients with locally advanced or metastatic ALK-positive NSCLC who had received one prior platinum-based chemotherapy regimen.[10]

-

Randomization: 1:1 to receive either crizotinib or chemotherapy.

-

Dosing:

-

Endpoints: The primary endpoint was PFS. Secondary endpoints included ORR, overall survival, duration of response, and safety.[11]

Phase 3: PROFILE 1014

PROFILE 1014 was a randomized, open-label, phase 3 trial that compared crizotinib with standard platinum-based chemotherapy as a first-line treatment for patients with advanced ALK-positive non-squamous NSCLC.[12][13]

Table 7: Key Outcomes of PROFILE 1014

| Parameter | Crizotinib (n=172) | Chemotherapy (n=171) |

| Patient Population | ||

| Number of Patients | 343 (total)[14] | |

| Median Age (years) | 53 | 52 |

| Female | 62% | 61% |

| Never Smoker | 65% | 63% |

| Adenocarcinoma | 94% | 94% |

| Efficacy | ||

| Median Progression-Free Survival (PFS) (months) | 10.9[14] | 7.0[14] |

| Objective Response Rate (ORR) | 74%[14] | 45%[14] |

| Safety (Most Common Adverse Events) | ||

| Vision disorder | 71% | 10% |

| Diarrhea | 61% | 13% |

| Nausea | 56% | 53% |

| Edema | 49% | 12% |

Experimental Protocol: PROFILE 1014

-

Study Design: Phase 3, randomized, open-label study.[13]

-

Inclusion Criteria: Previously untreated patients with advanced non-squamous ALK-positive NSCLC. Patients with treated and stable brain metastases were eligible.[12]

-

Randomization: 1:1 to receive either crizotinib or chemotherapy.

-

Dosing:

-

Endpoints: The primary endpoint was PFS. Secondary endpoints included ORR, overall survival, and safety.[14]

Crizotinib Clinical Trial Workflow

The following diagram outlines the general workflow for the pivotal crizotinib clinical trials.

Conclusion

The early development and clinical evaluation of crizotinib marked a significant advancement in the treatment of NSCLC. The robust preclinical data, coupled with the well-designed and executed PROFILE clinical trials, firmly established the efficacy and safety of crizotinib in patients with ALK- and ROS1-rearranged tumors. This body of work not only provided a new therapeutic option for a specific patient population but also solidified the importance of molecular testing in guiding cancer therapy, paving the way for the development of subsequent generations of targeted inhibitors.

References

- 1. researchgate.net [researchgate.net]

- 2. jdc.jefferson.edu [jdc.jefferson.edu]

- 3. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Crizotinib in Combination with Everolimus Synergistically Inhibits Proliferation of Anaplastic Lymphoma Kinase‒Positive Anaplastic Large Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dose-escalation trial of the ALK, MET & ROS1 inhibitor, crizotinib, in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crizotinib in ROS1-rearranged advanced non-small-cell lung cancer (NSCLC): updated results, including overall survival, from PROFILE 1001 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Final results of the large-scale multinational trial PROFILE 1005: efficacy and safety of crizotinib in previously treated patients with advanced/metastatic ALK-positive non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ascopubs.org [ascopubs.org]

- 11. cdn.pfizer.com [cdn.pfizer.com]

- 12. PROFILE 1014: lessons for the new era of lung cancer clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ctg.queensu.ca [ctg.queensu.ca]

- 14. Results from PROFILE 1014: First-Line Crizotinib Versus Pemetrexed-Platinum in ALK+ NSCLC | Value-Based Cancer Care [valuebasedcancer.com]

EML4-ALK Fusion Oncogene: A Technical Guide to a Prime Target for Crizotinib

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The discovery of the echinoderm microtubule-associated protein-like 4 (EML4) and anaplastic lymphoma kinase (ALK) fusion oncogene has revolutionized the treatment landscape for a specific subset of non-small cell lung cancer (NSCLC) patients. This genetic aberration, which results in a constitutively active ALK tyrosine kinase, drives tumor growth and survival. Crizotinib, a potent small-molecule inhibitor of ALK, has demonstrated remarkable efficacy in patients with EML4-ALK-positive NSCLC. This technical guide provides an in-depth overview of the EML4-ALK fusion oncogene, the mechanism of action of Crizotinib, key experimental data, and the methodologies used to identify this therapeutic target.

The EML4-ALK Fusion Oncogene

The EML4-ALK fusion gene is typically formed by a small inversion on the short arm of chromosome 2, leading to the fusion of the 5' end of the EML4 gene with the 3' end of the ALK gene.[1][2] This results in the expression of a chimeric protein with the N-terminal portion of EML4 fused to the intracellular tyrosine kinase domain of ALK.[2] The EML4 portion mediates ligand-independent dimerization of the fusion protein, leading to constitutive activation of the ALK kinase domain.[2][3] This aberrant signaling promotes cell proliferation and survival, driving the malignant phenotype in approximately 3-5% of NSCLC cases.[3][4]

EML4-ALK Signaling Pathways

The constitutively active EML4-ALK fusion protein activates several downstream signaling pathways crucial for cancer cell growth and survival. These include:

-

PI3K/Akt Pathway: This pathway is a central regulator of cell survival, proliferation, and growth.

-

JAK/STAT Pathway: Activation of this pathway contributes to cell proliferation and survival.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell proliferation and differentiation.[4][5]

The activation of these pathways by EML4-ALK leads to the "oncogene addiction" of the tumor cells, making them highly dependent on the continuous signaling from the fusion protein for their survival. This dependency creates a therapeutic window for targeted inhibitors like Crizotinib.

Crizotinib: A Targeted ALK Inhibitor

Crizotinib is an orally available, small-molecule tyrosine kinase inhibitor (TKI) that targets ALK, as well as ROS1 and c-MET.[6][7] It functions as an ATP-competitive inhibitor, binding to the ATP-binding pocket of the ALK kinase domain.[6] This binding blocks the autophosphorylation and activation of ALK, thereby inhibiting the downstream signaling pathways that are critical for tumor cell survival and proliferation.[8]

Mechanism of Action of Crizotinib

The therapeutic effect of Crizotinib in EML4-ALK-positive NSCLC is a direct consequence of its ability to shut down the aberrant signaling from the fusion protein. By inhibiting ALK phosphorylation, Crizotinib leads to G1-S phase cell cycle arrest and the induction of apoptosis in EML4-ALK-driven tumor cells.[8]

Quantitative Data on Crizotinib Efficacy

The efficacy of Crizotinib in treating EML4-ALK-positive NSCLC has been demonstrated in both preclinical and clinical studies.

Preclinical Data: In Vitro and In Vivo Models

In vitro studies have shown that Crizotinib potently inhibits the growth of EML4-ALK-positive cancer cell lines.

| Cell Line | EML4-ALK Variant | Crizotinib IC50 (nM) | Reference |

| H3122 | Variant 1 | 96 - 300 | [9][10] |

| H2228 | Variant 3a/b | 900 | [9] |

In vivo, studies using mouse xenograft models of EML4-ALK-positive NSCLC have shown significant tumor growth inhibition and regression upon treatment with Crizotinib.[2][11] A co-clinical trial in a genetically engineered mouse model demonstrated the superiority of Crizotinib over conventional chemotherapy (docetaxel and pemetrexed) in terms of response and survival.[11]

Clinical Trial Data

Multiple clinical trials have established the efficacy of Crizotinib in patients with advanced ALK-positive NSCLC.

| Trial (Phase) | Treatment Line | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| PROFILE 1001 (I) | Previously Treated | 60.8% | 9.7 months | [6] |

| PROFILE 1005 (II) | Previously Treated | 59.8% | 8.1 months | [6] |

| PROFILE 1007 (III) | Second-line | 65% | 7.7 months | [12] |

| PROFILE 1014 (III) | First-line | 74% | 10.9 months | [12][13] |

Experimental Protocols for EML4-ALK Detection

Accurate identification of patients with EML4-ALK-positive NSCLC is critical for guiding treatment with Crizotinib. Several methodologies are employed for this purpose.

Experimental Workflow for Patient Selection

The diagnostic process typically involves a multi-step approach, often starting with a screening method followed by a confirmatory test.

Fluorescence In Situ Hybridization (FISH)

FISH is considered the gold standard for detecting ALK gene rearrangements.[14][15]

-

Principle: This technique uses fluorescently labeled DNA probes that bind to specific regions of the ALK gene on chromosome 2. A "break-apart" probe strategy is commonly used, where two differently colored probes bind to regions flanking the ALK breakpoint. In a normal cell, the two probes appear as a single fused signal. In a cell with an ALK rearrangement, the probes are separated, resulting in distinct red and green signals.[14]

-

Methodology:

-

Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections are deparaffinized and rehydrated.

-

The tissue is subjected to protease digestion to allow probe penetration.

-

The DNA is denatured by heat.

-

The fluorescently labeled ALK break-apart probes are applied and allowed to hybridize to the target DNA.

-

The slides are washed to remove unbound probes and counterstained, typically with DAPI, to visualize the cell nuclei.

-

The slides are analyzed under a fluorescence microscope to score the number of cells with split signals. A sample is typically considered positive if >15% of tumor cells show a break-apart signal pattern.[16]

-

Immunohistochemistry (IHC)

IHC is a widely used screening method to detect the overexpression of the ALK protein.

-

Principle: This technique utilizes antibodies that specifically bind to the ALK protein. The binding of the primary antibody is then detected by a secondary antibody conjugated to an enzyme that catalyzes a colorimetric reaction, resulting in a visible stain in the cells expressing the protein.

-

Methodology:

-

FFPE tissue sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed, usually with heat and a specific buffer, to unmask the antigenic sites.

-

The slides are incubated with a primary antibody specific for ALK (e.g., D5F3 clone).[16]

-

A secondary antibody linked to an enzyme (e.g., horseradish peroxidase) is applied.

-

A chromogenic substrate is added, which is converted by the enzyme into a colored precipitate at the site of the antigen.

-

The slides are counterstained and analyzed by a pathologist. A strong granular cytoplasmic staining in tumor cells is considered a positive result.

-

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

RT-PCR can be used to detect the specific EML4-ALK fusion transcripts.

-

Principle: This method first involves the reverse transcription of RNA extracted from the tumor tissue into complementary DNA (cDNA). The cDNA is then amplified using primers that are specific to the EML4 and ALK sequences of the fusion gene.

-

Methodology:

-

Total RNA is extracted from FFPE tumor tissue.

-

The RNA is reverse transcribed into cDNA using a reverse transcriptase enzyme.

-

The cDNA is then used as a template for PCR amplification with a set of forward primers specific to different EML4 exons and a reverse primer specific to the ALK exon involved in the fusion.[1]

-

The PCR products are then analyzed, for example, by gel electrophoresis, to detect the presence of an amplified fragment of the expected size for a specific EML4-ALK variant.[1]

-

Conclusion

The EML4-ALK fusion oncogene represents a paradigm of targeted therapy in NSCLC. The profound understanding of its molecular biology and signaling pathways has paved the way for the development of highly effective inhibitors like Crizotinib. The robust methodologies for detecting this genetic alteration ensure that the right patients receive this life-prolonging therapy. Continued research into the mechanisms of resistance and the development of next-generation ALK inhibitors will further improve outcomes for patients with EML4-ALK-positive lung cancer.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. ALK inhibitor PF02341066 (crizotinib) increases sensitivity to radiation in non-small cell lung cancer expressing EML4-ALK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ascopubs.org [ascopubs.org]

- 4. [PDF] Multiplex Reverse Transcription-PCR Screening for EML4-ALK Fusion Transcripts | Semantic Scholar [semanticscholar.org]

- 5. EML4-ALK fusion transcripts in immunohistochemically ALK-positive non-small cell lung carcinomas - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ALK Inhibitors in Non–Small Cell Lung Cancer: Crizotinib and Beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New generation anaplastic lymphoma kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. CRKL mediates EML4-ALK signaling and is a potential therapeutic target for ALK-rearranged lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Co-clinical trials demonstrate superiority of crizotinib to chemotherapy in ALK-rearranged non-small cell lung cancer and predict strategies to overcome resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Crizotinib to overcome alectinib-resistance in non-small cell lung cancer (NSCLC) harboring EML4-ALK. - ASCO [asco.org]

- 13. Detection of EML4-ALK in Lung Adenocarcinoma Using Pleural Effusion with FISH, IHC, and RT-PCR Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 14. jarem.org [jarem.org]

- 15. meridian.allenpress.com [meridian.allenpress.com]

- 16. nordiqc.org [nordiqc.org]

Crizotinib Acetate: A Deep Dive into its Inhibition of Tumor Cell Proliferation and Survival

For Researchers, Scientists, and Drug Development Professionals

Introduction

Crizotinib acetate, a first-in-class anaplastic lymphoma kinase (ALK) inhibitor, represents a significant advancement in the targeted therapy of specific cancer subtypes. Initially developed as a MET inhibitor, its potent activity against ALK and ROS1 rearrangements has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC) and other malignancies harboring these specific genetic alterations. This technical guide provides an in-depth analysis of the molecular mechanisms by which crizotinib acetate exerts its anti-tumor effects, focusing on its role in inhibiting critical signaling pathways that drive tumor cell proliferation and survival. We will explore the key experimental data that underpins our understanding of its efficacy, present detailed methodologies for relevant assays, and visualize the complex biological processes involved.

Mechanism of Action: Targeting Key Oncogenic Drivers

Crizotinib is a multi-targeted tyrosine kinase inhibitor (TKI) that competitively binds to the ATP-binding pocket of ALK, MET, and ROS1 receptor tyrosine kinases.[1][2] In cancer cells harboring activating mutations or rearrangements of these kinases, crizotinib effectively blocks their constitutive activation, thereby inhibiting downstream signaling cascades crucial for cell growth and survival.[1][3][4]

The primary targets of crizotinib are:

-

Anaplastic Lymphoma Kinase (ALK): Rearrangements of the ALK gene, most commonly with the EML4 gene, lead to the expression of a fusion oncoprotein with constitutive kinase activity.[2] This aberrant signaling is a key driver in a subset of NSCLC.[5] Crizotinib potently inhibits ALK phosphorylation, leading to the downregulation of its downstream signaling pathways.[3][4]

-

Mesenchymal-Epithelial Transition (MET) Factor: The MET proto-oncogene encodes a receptor tyrosine kinase that, when activated by its ligand, hepatocyte growth factor (HGF), plays a role in cell proliferation, survival, and motility.[1] Dysregulation of MET signaling, through amplification or mutation, is implicated in various cancers.[5] Crizotinib was initially developed as a MET inhibitor and retains this activity.[3]

-

ROS1: Rearrangements involving the ROS1 gene result in fusion proteins with constitutive kinase activity, similar to ALK fusions.[2] These are found in a small percentage of NSCLC cases. Crizotinib has demonstrated significant efficacy in patients with ROS1-positive tumors.

By inhibiting these key oncogenic drivers, crizotinib disrupts a network of downstream signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

Inhibition of Downstream Signaling Pathways

The constitutive activation of ALK, MET, and ROS1 triggers a cascade of intracellular signaling events that promote cancer cell proliferation and survival. Crizotinib's inhibition of these kinases leads to the attenuation of several critical downstream pathways:

-

PI3K/AKT Pathway: This pathway is a central regulator of cell survival, growth, and proliferation. The inhibition of ALK, MET, and ROS1 by crizotinib leads to decreased phosphorylation and activation of AKT, a key serine/threonine kinase in this pathway.[6][7] This, in turn, affects downstream targets that regulate apoptosis and cell cycle progression.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade is crucial for transmitting signals from the cell surface to the nucleus to control gene expression and cell proliferation. Crizotinib treatment results in the reduced phosphorylation of ERK, a key effector in this pathway, leading to the inhibition of cell proliferation.[6][7]

-

JAK/STAT Pathway: The JAK/STAT pathway is involved in cytokine signaling and plays a role in cell proliferation, differentiation, and apoptosis. Crizotinib has been shown to inhibit the phosphorylation of STAT3, a critical transcription factor in this pathway, contributing to its anti-tumor effects.[6][8]

The concurrent inhibition of these multiple signaling pathways by crizotinib provides a robust mechanism for suppressing tumor growth and inducing cancer cell death.

Caption: Crizotinib inhibits ALK, MET, and ROS1, blocking major downstream signaling pathways.

Induction of Cell Cycle Arrest and Apoptosis

A primary consequence of crizotinib's inhibition of these signaling pathways is the induction of cell cycle arrest and apoptosis in tumor cells. By blocking the proliferative signals transmitted through the MAPK and other pathways, crizotinib can cause cells to arrest in the G1 phase of the cell cycle.[9] Furthermore, the downregulation of survival signals, particularly through the PI3K/AKT pathway, sensitizes cancer cells to programmed cell death, or apoptosis.[6] This is often characterized by the activation of caspases and the externalization of phosphatidylserine on the cell membrane.

Quantitative Data on Crizotinib's Efficacy

The anti-proliferative and pro-apoptotic effects of crizotinib have been quantified in numerous preclinical and clinical studies.

Table 1: In Vitro IC50 Values of Crizotinib in Various Cancer Cell Lines

| Cell Line | Cancer Type | Target | IC50 (nM) | Reference |

| NCI-H3122 | NSCLC | EML4-ALK | ~20-50 | [9] |

| Karpas-299 | Anaplastic Large Cell Lymphoma | NPM-ALK | ~30 | [9] |

| MKN-45 | Gastric Cancer | MET amplification | <200 | [10] |

| Hs 746T | Gastric Cancer | MET amplification | <200 | [10] |

| GTL-16 | Gastric Carcinoma | c-Met | 9.7 | [11] |

| NCI-H441 | Lung Carcinoma | c-Met | 11 | [11] |

| NCI-H929 | Multiple Myeloma | - | 530 | [12] |

| CCRF-CEM | Acute Lymphoblastic Leukemia | - | 430 | [12] |

Table 2: Tumor Growth Inhibition in Xenograft Models

| Xenograft Model | Cancer Type | Crizotinib Dose | Tumor Growth Inhibition | Reference |

| H3122 | NSCLC (ALK+) | 50 mg/kg/day | Significant inhibition | [13] |

| Karpas299 | ALCL (ALK+) | 50-100 mg/kg/day | Dose-dependent antitumor efficacy, complete regression | [9] |

| PANC-1 | Pancreatic Cancer | 50 mg/kg | Significant suppression of tumor volume | [6] |

| NCI-H460 | NSCLC | 7.5 or 15 mg/kg | Significant reductions in tumor volume and weight | [14] |

| LLC | Lewis Lung Carcinoma | - | Decreased tumor size and weight | [15] |

Table 3: Efficacy of Crizotinib in Clinical Trials

| Clinical Trial | Cancer Type | Line of Therapy | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

| PROFILE 1007 (Phase III) | ALK+ NSCLC | Second-line | 65% | 7.7 months | [16] |

| PROFILE 1014 (Phase III) | ALK+ NSCLC | First-line | 74% | 10.9 months | [5] |

| Phase I Study (Expansion Cohort) | ALK+ NSCLC | - | 60.8% | 9.7 months | [17] |

| Retrospective Cohort Study | ALK+ NSCLC | First-line | 69% | 9.5 months | [18][19] |

| Meta-analysis of 6 trials | ALK+ NSCLC | - | 61.2% | 8.6 months | [16] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to evaluate the efficacy of crizotinib.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Principle: Metabolically active cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with various concentrations of crizotinib acetate and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 72 hours).[8]

-

MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[8]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-